molecular formula C27H20N2O2 B4895779 1-[(2-Phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol

1-[(2-Phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol

Cat. No.: B4895779
M. Wt: 404.5 g/mol
InChI Key: SSOOANDCDRQMJZ-UHFFFAOYSA-N
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Description

1-[(2-Phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is notable for its complex structure, which includes a naphthalene backbone substituted with phenylmethoxy and diazenyl groups. Azo compounds are widely studied due to their vibrant colors and applications in dyes, pigments, and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol typically involves the diazotization of an aromatic amine followed by coupling with a phenolic compound. The general steps are as follows:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with a phenolic compound under basic conditions to form the azo compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the diazotization and coupling reactions, often involving precise control of temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens or sulfonic acids can be employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-[(2-Phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination complexes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing metal-based anticancer agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1-[(2-Phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol involves its interaction with molecular targets through the diazenyl group. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The pathways involved may include:

    Binding to DNA: Intercalation or groove binding, leading to disruption of DNA replication and transcription.

    Enzyme Inhibition: Inhibition of enzymes involved in cellular processes, contributing to its potential anticancer activity.

Comparison with Similar Compounds

  • 1-[(2-Methoxyphenyl)diazenyl]naphthalen-2-ol
  • 1-[(3-Methoxyphenyl)diazenyl]naphthalen-2-ol
  • 1-[(4-Methoxyphenyl)diazenyl]naphthalen-2-ol

Uniqueness: 1-[(2-Phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol is unique due to the presence of the phenylmethoxy group, which can influence its electronic properties and reactivity

Properties

IUPAC Name

1-[(2-phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2/c30-24-16-14-20-10-4-6-12-22(20)26(24)28-29-27-23-13-7-5-11-21(23)15-17-25(27)31-18-19-8-2-1-3-9-19/h1-17,30H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOOANDCDRQMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)N=NC4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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